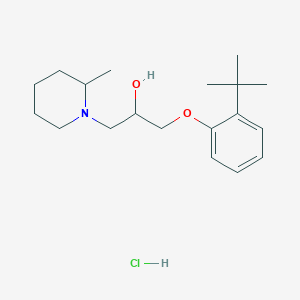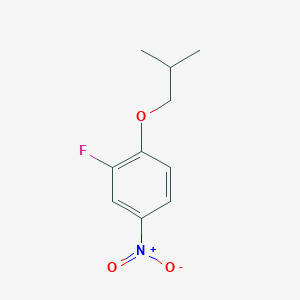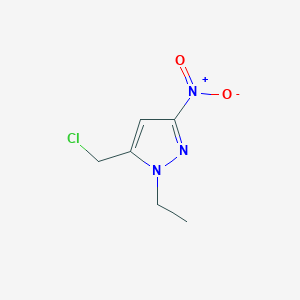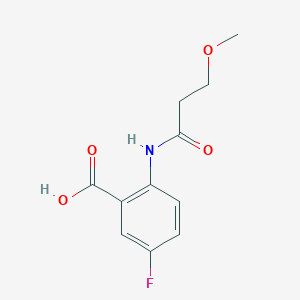
1-(2-(Tert-butyl)phenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Tert-butyl)phenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as TBPB, is a selective agonist for the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin. TBPB has been shown to be a potent activator of TRPV1, and has been used extensively in scientific research to study the function and regulation of this ion channel.
Scientific Research Applications
Related Compound Synthesis and Characterization
Oxidovanadium(V) Complexes
New oxidovanadium(V) complexes involving tert-butyl and phenoxy groups have been synthesized, showcasing the vanadium(V) center as the less common [VO]3+ cation. These complexes were characterized through structural analyses and DFT studies, highlighting their potential in catalysis or materials science (Back et al., 2012).
Antioxidant Activities of Phenols and Catechols
Research on tert-butyl phenols has examined their hydrogen-atom donating activities and how these are influenced by various solvents. This work underscores the significance of tert-butyl phenols in understanding antioxidant mechanisms, potentially relevant to designing antioxidant agents or studying oxidative stress in biological systems (Barclay et al., 1999).
Synthesis and β-Adrenergic Blocking Activity
Compounds with tert-butylamino and phenoxy groups have been synthesized and evaluated for their β-adrenergic blocking activity, indicating potential pharmaceutical applications for cardiovascular diseases (Jindal et al., 2003).
Hydroperoxide Rearrangement in Organic Synthesis
A study described the use of tert-butylhydroperoxide in organic synthesis, emphasizing the versatility of hydroperoxides as reagents and intermediates in chemical transformations. This research may offer insights into the reactivity and applications of hydroperoxides in synthesizing complex molecules (Hamann & Liebscher, 2000).
properties
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15-9-7-8-12-20(15)13-16(21)14-22-18-11-6-5-10-17(18)19(2,3)4;/h5-6,10-11,15-16,21H,7-9,12-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUWJRPGBWWBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=CC=C2C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2960889.png)




![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960900.png)
![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid](/img/structure/B2960901.png)
![4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2960902.png)


![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)
![2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2960909.png)
